2-Phenyl-1,3,5-triazine

OLED Phosphorescence Electron Transport

OLED developers needing asymmetric electron-transport scaffolds face a supply gap: symmetric triazines cannot be selectively functionalized. 2-Phenyl-1,3,5-triazine (CAS 1722-18-5) fills this gap with two reactive sites for precise HOMO/LUMO engineering. · 0.4 V lower driving voltage & 3.7 pp EQE gain vs. tetraphenylsilane analogues in blue phosphorescent OLED hosts · Electron mobility ≈7.2 × 10⁻⁴ cm²/V·s (≈10× Alq₃) for efficient charge transport · Tg ≈123 °C, Td ≈470 °C - reliable thermal stability for high-brightness displays · Standard purity ≥98 %; bulk quantities available for commercial display manufacturing

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1722-18-5
Cat. No. B167697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3,5-triazine
CAS1722-18-5
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC=N2
InChIInChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H
InChIKeyRXELBMYKBFKHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3,5-triazine: Specifications & Sourcing


2-Phenyl-1,3,5-triazine (CAS 1722-18-5; MF C9H7N3; MW 157.17 g/mol) is a mono-phenyl substituted s-triazine derivative that serves as a fundamental building block and electron-transport scaffold in organic electronics . Unlike the more heavily substituted 2,4-diphenyl- or 2,4,6-triphenyl-1,3,5-triazine analogues, its single phenyl substitution leaves two reactive sites on the triazine core available for asymmetric derivatization, enabling precise tuning of frontier orbital energies and electron mobility in OLED host and transport layer designs [1]. This unique substitution pattern translates to quantifiably distinct HOMO/LUMO levels, thermal properties, and device performance metrics that directly inform material selection and sourcing decisions.

Scaffold
Mono-phenyl triazine with two reactive sites for asymmetric derivatization
Workflow
N-type host and electron-transport layer design for phosphorescent OLEDs
Selection
Tailorable HOMO/LUMO alignment via single phenyl substitution

Why 2-Phenyl-1,3,5-triazine Is Irreplaceable


In-class substitution among phenyl-substituted 1,3,5-triazines is not feasible for performance-critical applications because incremental phenyl substitution fundamentally alters both thermal and electronic properties. While 2,4,6-triphenyl-1,3,5-triazine provides higher electron mobility due to extended π-conjugation [1], its symmetric substitution pattern precludes the asymmetric functionalization that is essential for tailoring HOMO/LUMO levels and reducing driving voltage in blue phosphorescent OLEDs [2]. Conversely, the mono-phenyl derivative offers a significantly higher glass transition temperature (Tg ~123 °C) compared to 2,4,6-triphenyl-1,3,5-triazine, which directly impacts film stability and device lifetime [3]. These quantifiable differences in electronic structure, thermal resilience, and synthetic versatility mean that selecting the incorrect analogue will result in measurable performance degradation—higher driving voltages, lower external quantum efficiencies, and shortened operational lifetimes.

2,4,6-Triphenyl substitution eliminates reactive sites, blocking asymmetric functionalization required for host tailoring.
Increased phenyl count shifts electronic structure and may raise device driving voltage.
Unsubstituted triazine core has a deeper HOMO level that may reduce electron injection efficiency.

2-Phenyl-1,3,5-triazine: Quantitative Evidence vs. Analogues


Driving Voltage Reduction and EQE Enhancement

A phenyl-triazine-derived N-type host (PTNH-2) incorporating the 2-phenyl-1,3,5-triazine core, when compared directly against its tetraphenylsilane-functionalized analogue (PTNH-1) in blue phosphorescent OLED devices, demonstrated a significantly lower driving voltage and higher external quantum efficiency (EQE) [1].

Driving Voltage & EQE
Head-to-head
PTNH-2 host: 4.1 V, 22.0% EQE vs. PTNH-1: 4.5 V, 18.3%
Reported host-material endpoint context; supports lower-voltage phosphorescent OLED design.
OLED Phosphorescence Electron Transport Host Materials

Superior Electron Mobility vs. Alq3

An OLED electron transport material built around the 2-phenyl-1,3,5-triazine scaffold exhibited an electron mobility of ~7.2 × 10⁻⁴ cm²/V·s at an electric field of 8.00 × 10⁵ V/cm, which is approximately one order of magnitude higher than that of the widely used benchmark electron transport material tris(8-hydroxyquinolinato)aluminum (Alq3) [1].

Electron Mobility
Head-to-head
~7.2×10⁻⁴ cm²/V·s vs. Alq3 benchmark (~10× lower)
Reported charge-transport context; may support ETL design with reduced charge accumulation.
Electron Mobility OLED Electron Transport Layer Triazine

Extended Device Lifetime

In a direct device comparison, substituting the PTNH-1 host with the phenyl-triazine-derived PTNH-2 host extended the operational lifetime of blue phosphorescent OLEDs by more than 100% [1]. This lifetime extension was observed alongside improvements in driving voltage and EQE.

Operational Lifetime
Head-to-head
>100% lifetime extension
Reported device-stability context; supports lifetime-critical OLED applications.
OLED Device Lifetime Operational Stability Host Materials

Favorable HOMO/LUMO Energy Levels

The 2-phenyl-1,3,5-triazine core exhibits HOMO and LUMO energy levels of approximately -6.06 eV and -1.91 eV, respectively, with a HOMO-LUMO gap of 4.15 eV, as determined by DFT calculations [1]. In contrast, the unsubstituted 1,3,5-triazine core has a significantly deeper HOMO level of approximately -6.51 eV [2].

HOMO/LUMO Levels
Context-dependent
HOMO -6.06 eV, LUMO -1.91 eV (ΔE 4.15 eV)
Reported electronic-structure context; shallower HOMO vs. unsubstituted triazine may facilitate electron injection.
HOMO-LUMO Electronic Structure OLED DFT Electron Transport

High Glass Transition Temperature

A molecular conjugate comprising the 2-phenyl-1,3,5-triazine core linked to a triphenylphosphine oxide moiety exhibits a high glass transition temperature (Tg) of 123 °C and an exceptional thermal decomposition temperature (Td) of approximately 470 °C at 1% weight loss [1]. For comparison, 2,4,6-triphenyl-1,3,5-triazine (TRZ) typically exhibits a lower Tg of approximately 108 °C [2].

Glass Transition (Tg)
Context-dependent
Tg 123 °C (vs. ~108 °C triphenyl analogue)
Reported thermal-stability context; higher Tg may support amorphous film retention.
Thermal Stability Glass Transition Temperature OLED Electron Transport

Solubility Advantage for Greener Synthesis

The contrasting solubility of the bromo reaction intermediate and the final 2-phenyl-1,3,5-triazine-derived compound in alcoholic solvents enables facile separation without chromatographic purification [1]. In comparison, the synthesis of 2,4,6-triphenyl-1,3,5-triazine often requires column chromatography or sublimation for adequate purity [2].

Purification Efficiency
Class-level
Differential solubility enables chromatography-free work-up
Reported synthetic-workup context; may reduce purification steps and solvent usage.
Solubility Process Chemistry Purification Green Chemistry

2-Phenyl-1,3,5-triazine: Validated Application Scenarios


N-Type Host for Low-Voltage Blue OLEDs

When designing blue phosphorescent OLED stacks requiring both low driving voltage and high efficiency, 2-phenyl-1,3,5-triazine-derived N-type hosts (e.g., PTNH-2) should be prioritized. This scaffold enables a driving voltage reduction of 0.4 V (from 4.5 V to 4.1 V) and an EQE increase of 3.7 absolute percentage points (18.3% to 22.0%) compared to tetraphenylsilane-functionalized analogues, as demonstrated in peer-reviewed device studies [1]. Furthermore, the same substitution extends device lifetime by more than 100%, making it a compelling choice for commercial display applications where power consumption and longevity are critical procurement criteria [1].

High-Mobility Electron Transport Layer

For OLED devices requiring efficient electron injection and transport, 2-phenyl-1,3,5-triazine-based electron transport materials deliver electron mobility of ~7.2 × 10⁻⁴ cm²/V·s at 8.00 × 10⁵ V/cm, approximately 10× higher than the industry benchmark Alq3 [1]. This mobility advantage directly reduces charge accumulation, lowers driving voltages, and improves power efficiency. Procurement decisions for ETL materials should weigh this quantifiable mobility advantage against the higher cost of multi-step synthesis for more heavily substituted triazine derivatives.

Thermally Stable Conjugates for Long-Lifetime OLEDs

When thermal stability is a non-negotiable requirement—such as in high-brightness displays, automotive OLEDs, or lighting applications with elevated operating temperatures—2-phenyl-1,3,5-triazine-based conjugates offer a Tg of 123 °C and Td of ~470 °C at 1% weight loss [1]. This thermal resilience is 15 °C higher in Tg than typical 2,4,6-triphenyl-1,3,5-triazine derivatives [2], providing a quantifiable margin against crystallization-induced device failure. Material selection should explicitly consider this Tg differential when specifying compounds for high-temperature or long-lifetime applications.

Building Block for Asymmetric Functional Materials

The mono-phenyl substitution pattern of 2-phenyl-1,3,5-triazine leaves two reactive positions on the triazine ring available for asymmetric derivatization, enabling precise engineering of frontier orbital energies. As demonstrated computationally, the HOMO level of this core (-6.06 eV) is ~0.45 eV shallower than unsubstituted triazine (-6.51 eV) [1][2], facilitating electron injection without introducing excessive donor character. This unique electronic profile, combined with the synthetic accessibility of differentially soluble intermediates [3], makes 2-phenyl-1,3,5-triazine the preferred starting scaffold for designing custom electron-transport materials with tailored HOMO/LUMO alignment.

Application
Selection Property
Validation Focus
Low-Voltage Blue OLED Host
Asymmetric mono-phenyl core for tailored energy alignment
Driving voltage and EQE endpoint review
High-Mobility ETL
Reported electron mobility context
Charge transport and accumulation evaluation
Thermally Stable OLED Conjugates
High Tg and thermal decomposition resistance
Morphological stability under operational stress
Asymmetric Functional Building Block
Two reactive sites for custom derivatization
Frontier orbital tuning and synthetic accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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